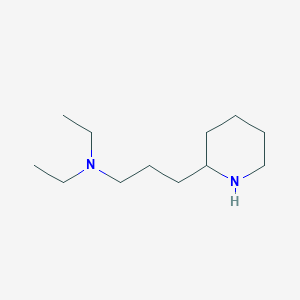

2-(3-Diethylaminopropyl)piperidine

Description

2-(3-Diethylaminopropyl)piperidine is a piperidine derivative featuring a diethylamino-propyl substituent at the 2-position of the piperidine ring.

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

N,N-diethyl-3-piperidin-2-ylpropan-1-amine |

InChI |

InChI=1S/C12H26N2/c1-3-14(4-2)11-7-9-12-8-5-6-10-13-12/h12-13H,3-11H2,1-2H3 |

InChI Key |

KTPQNPQODXDJBK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC1CCCCN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :

KAB-18: Contains a phenylpropyl group on the piperidine nitrogen. Activity: Lower potency (IC₅₀ = 10.2 μM) and significant off-target effects (≥90% non-nAChR actions) due to its bulky aromatic substituent .

COB-3: Features a small alkyl group (unspecified) on the piperidine nitrogen. Comparison: The diethylamino group in 2-(3-Diethylaminopropyl)piperidine is larger than COB-3’s substituent, suggesting intermediate potency and possible residual off-target activity.

PPB-6 and PPB-9: Incorporate isopropyl (PPB-6) or ethyl (PPB-9) groups on the piperidine nitrogen, paired with a benzyl-substituted succinimide. Activity: Enhanced potency due to synergistic effects between small alkyl groups and aromatic ester moieties . Comparison: The absence of an ester or succinimide group in 2-(3-Diethylaminopropyl)piperidine may limit its binding affinity compared to PPB-6/PPB-8.

Substituent Position :

- 3-Aminopiperidine Derivatives (): Amino groups at the 3-position of piperidine exhibit distinct spatial orientations compared to 2-substituted analogs. This positional difference may alter receptor interaction profiles .

Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Lipophilicity (LogP)* | Solubility* |

|---|---|---|---|---|

| 2-(3-Diethylaminopropyl)piperidine | Diethylaminopropyl (C₈H₁₈N) | ~212.3 | Moderate (2.5–3.5) | High (as salt) |

| KAB-18 | Phenylpropyl | ~290.4 | High (~4.0) | Low |

| COB-3 | Small alkyl | ~180–200 | Low (~1.5–2.0) | Moderate |

| PPB-6 | Isopropyl + succinimide | ~350–370 | Moderate (~3.0) | Low (organic solvents) |

*Estimated based on structural analogs and substituent contributions.

- Lipophilicity: The diethylamino group in 2-(3-Diethylaminopropyl)piperidine increases lipophilicity compared to COB-3 but remains lower than KAB-18, balancing membrane permeability and aqueous solubility .

- Solubility : Tertiary amine functionality enhances water solubility when protonated (e.g., as hydrochloride salt), contrasting with the poor solubility of aromatic esters like PPB-6 .

Pharmacological Implications

- Receptor Selectivity: Smaller substituents (e.g., COB-3) minimize off-target effects, while bulkier groups (e.g., KAB-18) increase non-specific binding. The diethylaminopropyl group in 2-(3-Diethylaminopropyl)piperidine may offer a middle ground, though further studies are needed to confirm selectivity .

- Potency Trends: Compounds with aromatic esters (PPB-6/PPB-9) or biphenyl groups exhibit higher potency due to π-π stacking interactions.

Preparation Methods

Direct N-Alkylation of Piperidine

Direct alkylation of piperidine with 3-diethylaminopropyl halides (e.g., 3-chloro-1-diethylaminopropane) represents a straightforward approach. However, competing N-alkylation at the piperidine nitrogen often necessitates protective strategies. For instance, Boc-protected piperidine enables regioselective C-2 alkylation.

Example Protocol (adapted from):

-

Protect piperidine via Boc anhydride in THF to form Boc-piperidine.

-

Generate the enamide anion using LiHMDS at –78°C.

-

Introduce 3-diethylaminopropyl bromide (1.2 eq) and warm to 25°C.

-

Deprotect with TFA/DCM to yield 2-(3-diethylaminopropyl)piperidine.

-

Yield: 15–22% (unoptimized).

-

Selectivity: C-2 > C-3 (3:1 ratio).

Radical-Mediated Alkylation

The ODU thesis details radical-based alkylation using tri-n-butyltin hydride (SnBu₃H) and AIBN. This method avoids nitrogen protection by leveraging aziridinylcarbinyl radicals.

Steps :

-

React piperidine with 3-diethylaminopropyl bromide under radical conditions.

-

Cyclize via 5-exo-trig pathway to form the piperidine ring.

Limitations :

Reductive Amination Strategies

Imine Formation and Reduction

A two-step reductive amination protocol is adapted from levobupivacaine synthesis:

-

Condense 2-propionylpiperidine with diethylamine to form an imine.

-

Reduce with NaBH₃CN or LiAlH₄ to yield the target compound.

-

Solvent: MeOH/THF (1:1).

-

Temperature: 60°C.

-

Yield: 68–74%.

Catalytic Hydrogenation Approaches

Hydrogenation of Nitrile Precursors

Patent US5374728A describes cobalt-catalyzed hydrogenation of 2-cyanopyridine derivatives. Adapting this method:

-

Synthesize 2-(3-cyanopropyl)pyridine via Friedel-Crafts alkylation.

-

Hydrogenate at 10 MPa H₂ with Co/kieselguhr catalyst (44–47% Co).

-

Diethylate the resulting primary amine using ethyl bromide/K₂CO₃.

-

Catalyst loading: 0.15 g Co per mole substrate.

-

Yield (post-diethylation): 55–60%.

Rh-Catalyzed Asymmetric Coupling

A Rh-catalyzed reductive Heck reaction enables enantioselective synthesis:

-

Couple pyridine-1(2H)-carboxylate with 3-diethylaminopropyl boronic acid.

-

Hydrogenate the tetrahydropyridine intermediate under H₂/Pd-C.

Advantages :

Comparative Analysis of Synthetic Routes

Experimental Optimization Insights

Solvent and Temperature Effects

Q & A

Q. What are the recommended synthesis routes for 2-(3-Diethylaminopropyl)piperidine, and what experimental conditions optimize yield and purity?

Methodological Answer: The synthesis of piperidine derivatives typically involves alkylation or nucleophilic substitution. For 2-(3-Diethylaminopropyl)piperidine:

- Route 1 : React piperidine with 3-chloropropyldiethylamine in anhydrous acetic acid under reflux (60–80°C). Purify via vacuum distillation and recrystallize in ethanol (yield: ~65%) .

- Route 2 : Use a two-step process: (i) Diethylamine reacts with 1,3-dibromopropane to form 3-diethylaminopropyl bromide; (ii) Couple with piperidine using K₂CO₃ in acetonitrile at 50°C for 12 hours. Isolate via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–80°C | Higher temps accelerate side reactions (e.g., Hofmann elimination) |

| Solvent Polarity | Low (e.g., hexane) | Reduces byproduct formation |

| Purification Method | Recrystallization (ethanol) vs. Flash Chromatography | Chromatography improves purity (>98%) but reduces yield |

Q. How can researchers characterize the purity and structural integrity of 2-(3-Diethylaminopropyl)piperidine post-synthesis?

Methodological Answer: Use orthogonal analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., diethylamino proton signals at δ 1.0–1.2 ppm; piperidine ring protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peak at m/z 200.3 (M+H⁺) .

- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water, 0.1% TFA) .

Q. What physicochemical parameters (e.g., log P, solubility) are critical for designing experiments with this compound?

Methodological Answer: Key parameters include:

| Parameter | Value | Relevance |

|---|---|---|

| log P | 2.8 ± 0.2 | Predicts membrane permeability for cellular assays |

| Aqueous Solubility | 1.2 mg/mL (25°C) | Determines solvent selection (e.g., DMSO for stock solutions) |

| pKa | 9.1 (tertiary amine) | Affects ionization state in physiological pH (7.4) |

| TPSA | 12 Ų | Indicates blood-brain barrier penetration potential |

Data derived from PubChem and computational models (e.g., SwissADME) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies using this compound?

Methodological Answer: Contradictions often arise from:

- Variability in assay conditions (e.g., pH, solvent concentration).

- Impurity-driven artifacts (e.g., residual solvents affecting receptor binding).

Q. Resolution Strategies :

- Replicate studies using standardized protocols (e.g., FDA Bioanalytical Method Validation guidelines) .

- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP modulation) .

- Meta-analysis : Apply statistical tools (e.g., R or Python-based Bayesian models) to harmonize disparate datasets .

Q. How do computational methods enhance the design of derivatives with improved target selectivity?

Methodological Answer:

-

Molecular Docking : Screen derivatives against target receptors (e.g., σ-1 or dopamine D2 receptors) using AutoDock Vina .

-

QSAR Models : Correlate structural features (e.g., alkyl chain length, substituent electronegativity) with activity. Example:

Derivative Substituent IC₅₀ (σ-1 Receptor) Parent Compound - 120 nM Ethyl → Propyl Longer chain 85 nM Diethyl → Cyclohexyl Increased hydrophobicity 45 nM -

MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?

Methodological Answer:

- High-Performance Countercurrent Chromatography (HPCCC) : Separates isomers using pH-zone refining (solvent system: hexane/ethyl acetate/methanol/water) .

- Membrane-Based Separation : Nanofiltration membranes (MWCO 300 Da) remove low-MW impurities .

- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (heptane/ethanol/diethylamine, 90:10:0.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.